molecular formula C16H12ClN3O2 B11670947 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide CAS No. 178919-58-9

4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B11670947
CAS No.: 178919-58-9
M. Wt: 313.74 g/mol
InChI Key: CYEBDVNFAMOBLE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, including as potential anticancer, antiviral, and anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Amidation: The final step involves the reaction of the chlorinated quinazolinone with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, viral infections, and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide can be compared with other quinazolinone derivatives, such as:

  • 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)propionamide

Uniqueness

  • Structural Features : The presence of the 4-chloro and benzamide groups may impart unique chemical and biological properties.
  • Biological Activity : Differences in biological activity compared to other similar compounds.

Properties

CAS No.

178919-58-9

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

4-chloro-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-18-14-5-3-2-4-13(14)16(22)20(10)19-15(21)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,19,21)

InChI Key

CYEBDVNFAMOBLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=C(C=C3)Cl

solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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